6-Methoxychroman-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-3,4-dihydrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-8-3-4-9-7(6-8)2-5-10(11)13-9/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRVCQPRUJFVFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295785 | |
| Record name | 6-METHOXYCHROMANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20920-98-3 | |
| Record name | NSC105515 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-METHOXYCHROMANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biosynthetic Pathways
Isolation from Natural Sources
The compound 6-Methoxychroman-2-one has been identified as a significant phytochemical in the ethanolic extracts of Acehnese lime (Citrus aurantifolia) peels. hefjournal.org In one analysis, it was the most dominant compound, constituting 27.64% of the total extract. hefjournal.org This finding highlights the peel of this particular citrus variety as a notable natural reservoir of the compound. Further research on Citrus aurantifolia from Aceh, Indonesia, has corroborated the presence of this compound as the primary component in ethanolic extracts of the peel. hefjournal.org Additionally, phytochemical analysis of Citrus limon has identified this compound as one of its constituents. mdpi.com
Beyond citrus fruits, related coumarin (B35378) compounds, which share a core chemical structure, have been isolated from a wide array of plants. For instance, scopoletin (B1681571) (7-hydroxy-6-methoxychromen-2-one), a structurally similar coumarin, is found in various plant species, including those of the genera Scopolia, Artemisia, Brunfelsia, and Solanum. wikipedia.orgsemanticscholar.org It has also been identified in Ipomoea cairica and the stem bark of Lycium inerme. nih.govresearchgate.net The presence of these related compounds across diverse plant families suggests a widespread, yet specific, distribution of this class of phytochemicals.
Table 1: Plant Sources of this compound and Related Coumarins
| Plant Species | Compound Identified | Plant Part |
|---|---|---|
| Citrus aurantifolia (Acehnese lime) | This compound | Peel |
| Citrus limon (Lemon) | This compound | Not specified |
| Blumea balsamifera | Not specified | Leaves |
| Scopolia carniolica | Scopoletin | Root |
| Scopolia japonica | Scopoletin | Root |
| Artemisia scoparia | Scopoletin | Not specified |
| Urtica dioica (Stinging nettle) | Scopoletin | Roots and leaves |
| Passiflora (Passion flower) | Scopoletin | Not specified |
| Ipomoea cairica | Scopoletin | Stems |
| Lycium inerme | Scopoletin | Stem Bark |
While the primary sources of this compound and related coumarins are plants, some studies indicate their presence in other biological systems. For example, coumarins have been found in fungi and bacteria. semanticscholar.org This suggests that the biosynthetic capabilities for producing these compounds are not limited to the plant kingdom.
Biosynthetic Routes and Precursor Compounds
The biosynthesis of coumarins, including this compound, is intrinsically linked to the phenylpropanoid pathway. biointerfaceresearch.com This fundamental metabolic route in plants is responsible for the synthesis of a wide variety of phenolic compounds from the amino acid phenylalanine. mdpi.com
The general pathway begins with phenylalanine, which is converted to trans-cinnamic acid. mdpi.com Through a series of enzymatic reactions including hydroxylation and cyclization, the core coumarin structure is formed. The specific methoxy (B1213986) group at the 6-position of this compound is the result of subsequent modification steps, likely involving methylation of a hydroxylated precursor. For the related compound scopoletin, it is synthesized from the common phenylpropanoid pathway. biointerfaceresearch.com
Ecological and Chemodiversity Implications
The presence of this compound and other coumarins in plants is not arbitrary; these compounds often play significant roles in the plant's interaction with its environment. Coumarins are known to be involved in plant defense mechanisms against herbivores and pathogens. Their synthesis can be induced in response to wounding or infection.
The structural diversity of coumarins, arising from different patterns of hydroxylation, methoxylation, and glycosylation, contributes to the vast chemodiversity observed in the plant kingdom. This chemical variation allows plants to adapt to specific ecological niches and challenges. The significant concentration of this compound in Acehnese lime peels, for example, may confer a particular advantage to this citrus variety in its native environment. hefjournal.org
Synthetic Methodologies and Chemical Derivatization
De Novo Synthesis of 6-Methoxychroman-2-one
The foundational synthesis of the this compound scaffold can be achieved through several established chemical reactions. These methods typically begin with precursors that are strategically chosen to facilitate the formation of the chromanone ring.
One primary route is the Friedel-Crafts acylation . This method involves the acylation of a suitably substituted phenol, such as 4-methoxyphenol, with γ-chlorobutyryl chloride. The reaction is catalyzed by a Lewis acid, like aluminum trichloride (B1173362) (AlCl₃), in a solvent such as dichloroethane. Following the initial acylation, an intramolecular cyclization occurs under acidic conditions, leading to the formation of the chromanone ring structure.
Another significant approach is the cyclization of substituted phenolic esters . This pathway starts with the esterification of 6-methoxyphenol with a β-keto ester, for instance, ethyl acetoacetate. The resulting intermediate then undergoes an acid-catalyzed intramolecular condensation to form the chromanone core. Reagents like polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly used to drive this cyclization.
More contemporary methods, such as microwave-assisted synthesis , have been shown to accelerate these reactions significantly. By using microwave irradiation, reaction times can be reduced from hours to minutes, often with an improvement in chemical yield compared to conventional heating methods.
Table 1: Comparison of De Novo Synthesis Methods for this compound
| Method | Key Reagents | Typical Conditions | Advantages/Disadvantages |
| Friedel-Crafts Acylation | 4-Methoxyphenol, γ-chlorobutyryl chloride, AlCl₃ | Dichloroethane solvent | Cornerstone method for chromanone synthesis. |
| Cyclization of Phenolic Esters | 6-Methoxyphenol, Ethyl acetoacetate, PPA or H₂SO₄ | PPA at 120°C; H₂SO₄ at 100°C | Subject to side reactions like decarboxylation. |
| Microwave-Assisted Synthesis | Trimethyl orthoformate, Acetic acid | 180°C, 30 minutes | Significant reduction in reaction time (e.g., 50%). |
Directed Synthesis of this compound Derivatives
Once the this compound core is established, its structure can be further modified to produce a wide array of derivatives. These modifications are crucial for exploring structure-activity relationships and developing compounds with tailored properties.
Strategies for Chromanone Ring Functionalization
Functionalization of the chromanone ring can be achieved at several positions, primarily through C-H activation and other directed reactions. rsc.org The inherent reactivity of the chromone (B188151) scaffold allows for the introduction of various substituents. rhhz.net
C-5 Functionalization : The ketone group within the chromanone ring can act as a directing group, facilitating site-selective C-H activation at the C-5 position. rsc.org This allows for the introduction of diverse functional groups through transition metal-catalyzed reactions, including allylation, amidation, and alkenylation. rsc.org
C-3 Functionalization : The C-3 position is electron-rich and can be functionalized using electrophilic coupling partners. rsc.org Halogenation at this position, for example by introducing a bromine atom, creates a useful "handle" for subsequent substitution or elimination reactions, allowing for the introduction of groups like amines, acetates, and nitriles. gu.se
C-2 Functionalization : The C-2 position can be targeted with nucleophilic coupling partners. rsc.org Cross-dehydrogenative coupling reactions, for instance, can link the chromanone scaffold to ethers at this position. rsc.org
Research has shown that the introduction of different substituents, such as carboxylic acid groups or various heterocyclic rings attached via a sulfonamide linker, can significantly influence the molecule's properties. nih.gov
Stereoselective Synthetic Approaches
Controlling the three-dimensional arrangement of atoms is critical, particularly when creating derivatives with specific biological targets. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
One notable method is the lipase-mediated stereoselective deacetylation . In this biocatalytic approach, racemic mixtures of chromanone derivatives, such as (±)-3-acetoxymethyl-3-alkyl-7-methoxychroman-4-ones, are treated with an enzyme like Candida rugosa lipase (B570770). The lipase selectively removes the acetyl group from one enantiomer, allowing for the separation and isolation of optically enriched compounds. researchgate.net
Another technique is anodic monofluorination . This electrochemical method has been used for the regioselective and stereoselective fluorination of chromanone derivatives. acs.org For example, the anodic fluorination of (E)-3-benzylidene-2,3-dihydrochroman-4-one derivatives selectively introduces a fluorine atom at the position alpha to the heterocyclic oxygen atom, yielding 2-fluorochromanones. acs.org
Multicomponent and Domino Reaction Methodologies
To enhance synthetic efficiency, multicomponent reactions (MCRs) and domino (or cascade) reactions have emerged as powerful strategies. mdpi.com These one-pot processes allow for the construction of complex molecules from simple starting materials in a single operation, reducing waste and saving time. beilstein-journals.orgnih.gov
A domino reaction involves a sequence of intramolecular transformations where the functionality for the subsequent step is generated in the preceding one. mdpi.comresearchgate.net MCRs, a type of domino reaction, bring together three or more components in a single pot. researchgate.net These approaches are highly valued for their ability to rapidly build molecular complexity and generate libraries of compounds. mdpi.com For instance, a domino Knoevenagel-hetero-Diels-Alder sequence has been used to synthesize complex alkaloids. nih.gov While specific applications to this compound are part of broader synthetic strategies, the principles of using MCRs and domino reactions are directly applicable to create its complex derivatives, such as polyheterocyclic architectures, with high efficiency. researchgate.netrsc.org
Synthesis of Analogs with Varied Heterocyclic Moieties
The chromanone scaffold can be integrated with other heterocyclic rings to create hybrid molecules. frontiersin.org These analogs often exhibit unique properties derived from the combination of the different ring systems. The synthesis of these analogs typically involves using functionalized chromones as building blocks. researchgate.net
For example, researchers have synthesized chromone derivatives fused or linked to a variety of other heterocyclic systems:
Pyrazoles : Chromone-3-carbaldehyde can react with the methylene (B1212753) group of pyrazolone (B3327878) to form chromone-pyrazole conjugates. nih.gov
Pyrroles and Quinolines : Chromeno[4,3-b]pyrrolo[3,2-h]quinolin-7(1H)-one derivatives have been synthesized, merging the chromone core with both pyrrole (B145914) and quinoline (B57606) rings. openmedicinalchemistryjournal.com
Pyrimidines : Thio-pyrimidine derivatives have been created, demonstrating the versatility of the chromone scaffold in forming complex heterocyclic systems. openmedicinalchemistryjournal.com
Thiadiazoles : Unsymmetrical ureas containing both a coumarin (B35378) (a related structure) and a thiadiazole ring have been synthesized under microwave irradiation. acs.org
Benzofurans : Molecules merging benzofuran (B130515) and chromone scaffolds have been synthesized and evaluated for various activities. nih.gov
These synthetic strategies highlight the modularity of the chromanone structure, allowing for the creation of a diverse range of analogs by combining it with other important heterocyclic pharmacophores. researchgate.net
Preclinical Biological Activities and Pharmacological Potential
Anti-inflammatory Effects
No specific studies detailing the anti-inflammatory effects of 6-Methoxychroman-2-one were identified. Research on structurally related coumarin (B35378) and chromanone derivatives suggests that compounds within this class may possess anti-inflammatory properties; however, these findings cannot be directly attributed to this compound.
There is no available scientific literature that investigates or provides data on the ability of this compound to attenuate the production of inflammatory mediators such as nitric oxide (NO) or prostaglandin (B15479496) E2 (PGE2).
No research was found that specifically examines the effect of this compound on the expression of pro-inflammatory cytokines, including interleukins (e.g., IL-1β, IL-6) or tumor necrosis factor-alpha (TNF-α).
Anticancer Research
There is a lack of specific published research on the anticancer activities of this compound. While the broader classes of chromones and coumarins have been investigated for their potential as anticancer agents, data specific to this compound is not available.
No studies were identified that evaluated the cytotoxic activity of this compound against any cancer cell lines. Therefore, no data on its potential efficacy or selectivity for cancer cells can be provided.
Specific research on the effects of this compound on cancer cell proliferation or its ability to induce apoptosis is not present in the available scientific literature.
Metabolic Regulation and Related Activities
No studies were found that investigate the role of this compound in metabolic regulation or any related biological activities.
Anti-hypercholesterolemia Potential
While direct preclinical studies focusing specifically on the anti-hypercholesterolemia potential of this compound are not extensively detailed in the available literature, the broader class of coumarin derivatives has been investigated for lipid-lowering effects. For instance, in studies involving rats with chemically-induced hyperlipidemia, certain coumarin derivatives have demonstrated the ability to modulate serum lipid profiles. Specifically, compounds like esculetin (B1671247) and scoparone (B1681568) were noted for their effects on serum HDL-C levels. However, coumarin itself did not show a significant recovery effect on serum lipid parameters in the same models. This suggests that the chemical structure and substitutions on the coumarin ring are critical in determining the regulation of serum lipid profiles. The potential for this compound in this area warrants further investigation to elucidate its specific effects on cholesterol metabolism.
Effects on Lipid Metabolism
The influence of coumarin derivatives extends to broader aspects of lipid metabolism, which is a key area of investigation for conditions such as age-related macular degeneration (AMD), where dysregulated lipid metabolism is a contributing factor. Preclinical mouse models are crucial in evaluating therapies that target lipid metabolism. These models help in understanding the role of lipid metabolism in disease pathology and in testing the efficacy of therapeutic interventions. While specific data on this compound's direct impact on lipid metabolism pathways is limited, the known effects of related compounds on lipid profiles suggest a potential area for future research. For example, the compound pteryxin (B190337) has been shown to suppress triglyceride content in both cultured adipocytes and hepatocytes, which could reduce resistance to insulin (B600854) action.
Antidiabetic Activity
Coumarins are considered a promising scaffold for developing pharmacological agents with hypoglycemic activity. Their potential mechanisms of action are varied and can include the inhibition of enzymes like protein-tyrosine phosphatase 1B (PTP1B) and α-glucosidase. Inhibition of PTP1B can enhance insulin sensitivity, making it a target for antidiabetic agents.
Studies on various coumarin derivatives have shown significant antidiabetic effects in preclinical models. For example, amentoflavone, a flavonoid, has demonstrated antidiabetic properties by regulating glucose and lipid metabolism in diabetic mice. It was found to decrease levels of glucose, total cholesterol, triglycerides, and LDL-C, while increasing HDL-C and insulin levels. mdpi.com Mechanistically, it was suggested that these effects might be mediated through antioxidant activities and the activation of the PI3K/Akt pathway, which promotes the translocation of GLUT4 to facilitate glucose uptake in skeletal muscle tissue. mdpi.com
Furthermore, other coumarins have been shown to reduce hepatic gluconeogenic enzymes such as glucose-6-phosphatase and fructose-1,6-bisphosphatase in diabetic rats. nih.govresearchgate.net The ability of certain coumarin derivatives to stimulate insulin release from pancreatic islet cells has also been reported. nih.gov These findings highlight the potential of the coumarin framework, including this compound, as a basis for the development of new antidiabetic therapies.
Antimicrobial Efficacy
The rise of microbial resistance to existing therapeutic agents has spurred research into new antimicrobial compounds. Coumarin derivatives have emerged as a significant class of molecules with a broad spectrum of antimicrobial properties.
Antibacterial Properties
A range of coumarin derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. samipubco.com For instance, certain novel synthesized coumarin derivatives have shown significant inhibitory activity against pathogens such as Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Proteus vulgaris, with inhibition zones ranging from 6 to 27 mm. samipubco.com
The structural features of these molecules play a crucial role in their antibacterial potency. For example, some studies suggest that the presence of a methoxy (B1213986) group can influence the antimicrobial activity. mdpi.com The antibacterial mechanism of some coumarins, such as fraxetin (B1674051), against Staphylococcus aureus has been a subject of investigation. thegoodscentscompany.com The versatility of the coumarin scaffold allows for chemical modifications to enhance their antibacterial efficacy, making them valuable candidates in the search for new antibacterial agents. samipubco.com
Table 1: Antibacterial Activity of Selected Coumarin Derivatives
| Compound/Derivative | Bacterial Strain | Activity/Inhibition Zone |
|---|---|---|
| Novel Coumarin Derivative 3 | E. coli | Significant inhibition at ≥ 0.5 dose |
| Novel Coumarin Derivative 3 | Staphylococcus aureus | Significant inhibition at ≥ 0.5 dose |
| Novel Coumarin Derivative 4 | E. coli | Potent reduction (0.5 to 1 concentration) |
| Novel Coumarin Derivative 4 | Klebsiella | Potent reduction (0.5 to 1 concentration) |
| Novel Coumarin Derivative 4 | Staphylococcus aureus | Potent reduction (0.5 to 1 concentration) |
| 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) | Escherichia coli | 15 to 22 mm |
| 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) | Pseudomonas aeruginosa | 15 to 22 mm |
| 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) | Klebsiella pneumoniae | 15 to 22 mm |
| 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) | Proteus vulgaris | 15 to 22 mm |
Antifungal Properties
Coumarin derivatives have also demonstrated significant potential as antifungal agents. Studies have shown their efficacy against a variety of fungal pathogens, including Candida species and filamentous fungi. mdpi.commdpi.com For example, the coumarin derivative 7-hydroxy-6-nitro-2H-1-benzopyran-2-one has been shown to inhibit both mycelial growth and conidia germination in Aspergillus species, with its mode of action potentially involving disruption of the fungal cell wall. nih.gov
The natural coumarin scopoletin (B1681571) has been found to be effective against a multidrug-resistant strain of Candida tropicalis, affecting both planktonic cells and biofilms. nih.gov Its mechanism is thought to involve interference with the synthesis of essential fungal cell components and disruption of the cell wall and plasma membrane. nih.gov The antifungal activity of coumarins can also be enhanced when used in combination with existing antifungal drugs, suggesting a potential for synergistic therapeutic approaches. nih.gov
Table 2: Antifungal Activity of Selected Coumarin Derivatives
| Compound/Derivative | Fungal Strain | Activity/Effect |
|---|---|---|
| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus spp. | Inhibition of mycelial growth and conidia germination |
| Scopoletin | Candida tropicalis (multidrug-resistant) | Effective against planktonic cells and biofilms |
| 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) | Aspergillus niger | Strong inhibition |
| 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) | Candida albicans | Strong inhibition |
Neurobiological and Other Pharmacological Activities
The pharmacological scope of coumarin derivatives extends to the central nervous system and other therapeutic areas. In the context of neurobiology, these compounds are being explored for their potential in managing neurodegenerative disorders. nih.gov The preoccupation/anticipation stage of addiction, for instance, is characterized by disruptions in the prefrontal cortex, involving neurotransmitters like glutamate (B1630785) and dopamine (B1211576). nih.gov While direct studies on this compound are not specified, the broader class of coumarins has shown neuroprotective effects.
For example, fraxetin has been investigated for its protective effects in human neuroblastoma SH-SY5Y cells against cytotoxicity. It was found to inhibit the formation of reactive oxygen species (ROS), the release of cytochrome c, and the activation of caspases, suggesting anti-oxidative and anti-apoptotic properties that could be beneficial in neurodegenerative conditions. thegoodscentscompany.com Another coumarin derivative, 7-ethoxy-4-methylcoumarin, has shown potential in a mouse model of Parkinson's disease by acting as an agonist against the dopamine D2 receptor. nih.gov
Beyond neurobiology, coumarins are known for their antioxidant properties. thegoodscentscompany.com The antioxidant activity of these compounds contributes to their therapeutic potential in a variety of diseases associated with oxidative stress. samipubco.com
Neuroprotective Effects
There is currently a lack of published research specifically investigating the neuroprotective effects of this compound. While the broader class of coumarins has been a subject of interest for neuroprotection, dedicated studies on this specific methoxy derivative are not available in the public domain.
Antidepressant-like Activities in Animal Models
No studies were identified that specifically evaluate the antidepressant-like activities of this compound in established animal models of depression. Research on the psychopharmacological properties of this compound has not been published.
Regulation of Gene Expression Networks
The impact of this compound on the regulation of gene expression networks has not been documented in the scientific literature. Investigations into the transcriptomic or genomic effects of this compound are not currently available.
Antinociceptive Effects
Specific studies detailing the antinociceptive (pain-relieving) effects of this compound in preclinical models are not present in the available literature. While other coumarin derivatives have been assessed for their analgesic potential, this specific compound remains uninvestigated in this regard.
Enzyme Inhibition Beyond Inflammatory Pathways
There is no available data on the specific enzyme inhibitory activities of this compound outside of inflammatory pathways. The interaction of this compound with other classes of enzymes has not been a subject of published research.
Mechanistic Elucidations of Biological Action
Molecular Target Identification and Binding Affinity
The precise molecular targets of 6-Methoxychroman-2-one are a subject of ongoing research. However, studies on structurally related chromanone derivatives provide insights into its potential interactions. For instance, certain chroman-4-one derivatives have been investigated for their ability to target and bind to β-amyloid plaques, which are implicated in Alzheimer's disease. The binding affinity, a measure of the strength of the interaction between a ligand (like this compound) and its target, is a critical determinant of its biological efficacy. arxiv.org This affinity is often quantified by constants such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). chemrxiv.org
Computational methods like molecular docking are employed to predict the binding modes and affinities of compounds to their protein targets. nih.gov For example, research on a series of amide-chroman derivatives as ROCK2 inhibitors revealed that hydrophobic interactions were key for high potency and isoform selectivity. researchgate.net While specific binding affinity data for this compound is not extensively detailed in the reviewed literature, the principle of structure-activity relationships suggests that its methoxy (B1213986) group and chromanone core are crucial for its interactions with biological targets.
Table 1: Binding Affinity of Related Chromanone Derivatives
| Compound | Target | Binding Affinity (Ki, nM) | Application |
| (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one | β-amyloid plaques | 9.98 | Imaging β-amyloid plaques |
| (E)-3-(4-Dimethylamino-benzylidene)-6-bromo-chroman-4-one | β-amyloid plaques | 9.10 | Imaging β-amyloid plaques |
This table presents data for related chromanone derivatives to illustrate the concept of binding affinity, as specific data for this compound was not available in the provided search results.
Modulation of Cellular Signaling Pathways
This compound has been shown to influence several critical cellular signaling pathways that are involved in inflammation, oxidative stress, and cell proliferation.
The Nuclear Factor-kappaB (NF-κB) signaling pathway is a central regulator of inflammation. nih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. nih.gov Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active NF-κB p50-p65 heterodimer into the nucleus. nih.gov Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com
Research on related coumarin (B35378) compounds demonstrates the ability to suppress the NF-κB pathway. For instance, 6-methylcoumarin (B191867) has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. mdpi.com This inhibition leads to a decrease in the production of pro-inflammatory mediators. mdpi.com Similarly, scopoletin (B1681571), a methoxy-containing coumarin, has been reported to reduce the levels of pro-inflammatory cytokines by modulating the NF-κB signaling axis. researchgate.net The activation of the Nrf2 pathway, as discussed below, can also indirectly lead to the inhibition of NF-κB. frontiersin.orgmdpi.com
The Activator Protein-1 (AP-1) is a transcription factor that plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. It is also involved in the inflammatory response. The AP-1 pathway is often activated by mitogen-activated protein kinases (MAPKs), including p38 kinase. spandidos-publications.com Studies on scopoletin (7-hydroxy-6-methoxychromen-2-one), a compound structurally similar to this compound, have shown that it can downregulate the expression of matrix metalloproteinase-1 (MMP-1), a key enzyme in tissue degradation, by inhibiting the phosphorylation of p38, which in turn affects the AP-1 pathway. spandidos-publications.com
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. researchgate.net In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. nih.gov There, it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. nih.gov These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). frontiersin.org
Several coumarin derivatives have been identified as activators of the Nrf2 signaling pathway. researchgate.netnih.gov The activation of Nrf2 can lead to the suppression of NF-κB, highlighting the crosstalk between these two pathways. frontiersin.orgmdpi.com This interaction is partly mediated by the antioxidant enzymes produced following Nrf2 activation, which reduce oxidative stress and thereby inhibit a key trigger for NF-κB activation. mdpi.com
The Rho-associated protein kinase (ROCK) signaling pathway is a key regulator of the actin cytoskeleton and is involved in fundamental cellular processes like cell migration, proliferation, and survival. researchgate.net The two isoforms, ROCK1 and ROCK2, are downstream effectors of the small GTP-binding protein RhoA. nih.govnih.gov Dysregulation of the Rho/ROCK pathway has been implicated in various diseases. researchgate.net
Research has focused on developing inhibitors of this pathway for therapeutic purposes. researchgate.net A series of amide-chroman derivatives, which share the core structure of this compound, have been synthesized and evaluated as potent and selective ROCK2 inhibitors. researchgate.net For example, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide demonstrated a high inhibitory activity against ROCK2 with an IC50 value of 3 nM and significant selectivity over ROCK1. researchgate.net Molecular docking studies suggested that hydrophobic interactions are crucial for the high potency and selectivity of these inhibitors. researchgate.net
Table 2: ROCK Inhibitory Activity of a Related Chroman Derivative
| Compound | Target | IC50 (nM) | Selectivity (vs. ROCK1) |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 | 22.7-fold |
This table showcases the inhibitory potential of a structurally related compound, as specific data for this compound was not available in the provided search results.
The Phosphoinositide 3-kinase (PI3K) and AMP-activated protein kinase (AMPK) signaling pathways are critical regulators of cellular metabolism, growth, and survival. The PI3K/AKT/mTOR pathway is a major signaling cascade that promotes cell proliferation and is often dysregulated in cancer. nih.gov AMPK, on the other hand, acts as a cellular energy sensor; it is activated during periods of low energy (high AMP/ATP ratio) and works to restore energy balance by promoting catabolic processes and inhibiting anabolic pathways. mdpi.com
There is evidence of crosstalk between the AMPK and PI3K pathways. researchgate.net For instance, AMPK can inhibit the PI3K/Akt signaling pathway. researchgate.net While direct evidence for the effect of this compound on these pathways is limited, its identification in plant extracts with anti-hypercholesterolemia potential suggests a possible role in metabolic regulation, which is often governed by AMPK and PI3K signaling. researchgate.net
TLR4-MyD88 Pathways Modulation
The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system. Upon activation, typically by lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that can be dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. mdpi.comresearchgate.net This MyD88-dependent pathway culminates in the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines. researchgate.net
Currently, direct scientific evidence specifically investigating the modulatory effects of this compound on the TLR4-MyD88 pathway is not available in the reviewed literature. However, research into structurally related compounds offers some insight. For instance, 6-methoxyflavone, a flavonoid sharing a methoxy group, has been shown to suppress neuroinflammation in lipopolysaccharide-stimulated microglia by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB signaling pathways. nih.gov This suggests that the methoxy-substituted ring system could be a pharmacophore of interest for modulating this inflammatory cascade, though dedicated studies on this compound are required for confirmation.
Enzymatic Inhibition Profiles
The interaction of this compound with various enzymes is a key area of investigation to understand its therapeutic potential. The following subsections detail its known or hypothesized inhibitory activities against several key enzymes.
HMG-CoA Reductase Inhibition
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. biorxiv.orgnih.gov Its inhibition is a primary strategy for managing hypercholesterolemia. nih.gov
In-silico studies have been conducted on extracts containing this compound to evaluate their potential as HMG-CoA reductase inhibitors. In one such study, an ethanolic extract of Acehnese lime peel, which was found to contain 27.64% this compound, was investigated. researchgate.net While the study performed molecular docking for other compounds within the extract, it did not report the specific binding energy or interaction details for this compound with HMG-CoA reductase. researchgate.net Therefore, while it has been identified as a major component of an extract with potential cholesterol-lowering activity, its direct inhibitory effect on HMG-CoA reductase remains to be scientifically validated.
Table 1: In-Silico Docking Data for HMG-CoA Reductase Interaction This table is based on the potential for investigation, as direct data for the target compound is not currently published.
| Compound | Target Enzyme | Reported Binding Energy (kcal/mol) | Status |
|---|
Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Receptor Interaction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for degradation. dovepress.comnih.gov This action prevents the recycling of LDLR, leading to reduced clearance of LDL-cholesterol from the bloodstream. dovepress.com Inhibition of the PCSK9-LDLR interaction is a validated therapeutic strategy for lowering LDL-cholesterol. mdpi.com
As with HMG-CoA reductase, this compound was identified as the primary component (27.64%) in an ethanolic extract of Acehnese lime peel that was evaluated via in-silico methods for its interaction with the PCSK9 receptor. researchgate.net The study reported the binding affinities for other compounds in the extract, such as pterin-6-carboxylic acid, but did not specify the binding energy or interaction patterns for this compound itself. researchgate.net Consequently, a direct interaction and inhibitory potential against PCSK9 by this specific compound has been hypothesized but not yet been explicitly demonstrated.
Table 2: In-Silico Docking Data for PCSK9 Receptor Interaction This table is based on the potential for investigation, as direct data for the target compound is not currently published.
| Compound | Target Receptor | Reported Binding Energy (kcal/mol) | Status |
|---|
Inducible Nitric Oxide Synthase (iNOS) Downregulation
Inducible nitric oxide synthase (iNOS) is an enzyme that, under inflammatory conditions, produces large quantities of nitric oxide (NO), a key signaling molecule. frontiersin.org Overproduction of NO by iNOS can contribute to cellular damage and the pathophysiology of various inflammatory diseases. researchgate.net Downregulation of iNOS expression is therefore a target for anti-inflammatory therapies. researchgate.netnih.gov
Direct research on the effect of this compound on iNOS is not present in the available literature. However, studies on structurally related chroman derivatives have shown significant activity. A synthetic compound, 6-Hydroxy-7-methoxychroman-2-carboxylic acid phenylamide, was found to inhibit lipopolysaccharide (LPS)-induced NO production in macrophages by attenuating the synthesis of both iNOS mRNA and protein. researchgate.netnih.gov This inhibition was linked to the suppression of NF-κB activation, indicating that the chroman compound down-regulated iNOS expression at the transcriptional level. nih.gov Furthermore, 6-methylcoumarin, another related structure, also demonstrated the ability to decrease protein levels of iNOS in LPS-stimulated macrophages. mdpi.com These findings suggest that the chroman-2-one skeleton may be a viable scaffold for iNOS inhibition, but specific studies on the 6-methoxy variant are needed.
Table 3: Research Findings on iNOS Downregulation by Related Compounds
| Compound | Cell Line | Effect | Mechanism |
|---|---|---|---|
| 6-Hydroxy-7-methoxychroman-2-carboxylic acid phenylamide | RAW 264.7 Macrophages | Attenuated LPS-induced iNOS mRNA and protein synthesis. researchgate.netnih.gov | Down-regulated iNOS expression at the transcription level via NF-κB suppression. nih.gov |
| 6-Methylcoumarin | RAW 264.7 Macrophages | Decreased LPS-induced iNOS protein levels. mdpi.com | Reduced phosphorylation in MAPK and NF-κB pathways. mdpi.com |
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibition
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a membrane-bound enzyme that plays a role in various physiological processes, including the modulation of the immune system. mdpi.combohrium.com It can hydrolyze the signaling molecule 2',3'-cGAMP, which is an agonist for the STING (stimulator of interferon genes) receptor. mdpi.comdntb.gov.ua By degrading 2',3'-cGAMP, ENPP1 acts as a negative regulator of the cGAS-STING pathway, making ENPP1 inhibitors a target for cancer immunotherapy. mdpi.comnih.gov
There are no available scientific studies that have evaluated this compound for its inhibitory activity against ENPP1. Research in this area has focused on other, more complex flavonoids. For example, Transilitin (2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one), a compound also possessing a methoxychromenone core but with additional hydroxyl and phenyl groups, has been isolated and investigated as an ENPP1 inhibitor. mdpi.comdntb.gov.ua The potential for the simpler this compound structure to interact with ENPP1 has not been determined.
Carbohydrate Digestive Enzyme Inhibition
Key enzymes in carbohydrate digestion include α-amylase, which breaks down starches into smaller oligosaccharides, and α-glucosidases, which hydrolyze disaccharides into monosaccharides like glucose in the small intestine. mdpi.comnih.gov Inhibition of these enzymes can slow the absorption of glucose, representing a therapeutic strategy for managing postprandial hyperglycemia in diabetes. nih.gov
A review of the current scientific literature reveals no studies investigating the inhibitory effects of this compound on α-amylase, α-glucosidase, or other carbohydrate digestive enzymes. Research into natural enzyme inhibitors has explored a wide variety of plant extracts and compounds, but this compound has not been a subject of this research to date. mdpi.comnih.govcore.ac.uk
Structure Activity Relationship Sar Studies
Impact of Substituent Modifications on Biological Activity
The biological activity of chroman-2-one derivatives can be significantly altered by the nature and position of various substituents on the heterocyclic ring system. nih.govnih.gov Research on related chromanone and coumarin (B35378) scaffolds has provided valuable insights into the potential impact of such modifications on the 6-methoxychroman-2-one framework.
The introduction of different functional groups can modulate properties like lipophilicity, electronic distribution, and steric bulk, which in turn affect the molecule's interaction with biological targets. nih.gov For instance, studies on chromanone derivatives have shown that the presence of a phenyl ring at the C2 position can influence cytotoxic activity. nih.gov The addition of a pyrazoline ring to 3-arylideneflavanones has been shown to enhance their anticancer properties. nih.gov
In the context of anticancer activity, various chromene derivatives have been evaluated. For example, certain halogenated 4H-benzo[h]chromene derivatives have demonstrated significant antitumor activity. researchgate.net Specifically, the substitution at the 4-position of the 4H-benzo[h]chromene nucleus with certain halogen groups, along with increased lipophilicity, was found to enhance the molecule's efficacy against different cancer cell lines. researchgate.net
The 6-methoxy group itself is a key feature that influences the compound's reactivity, solubility, and interaction with biological targets. Studies on related coumarin derivatives have shown that the presence and position of methoxy (B1213986) groups can have a substantial effect on their biological activities. For example, in a series of 4-anilino-quinazoline derivatives, those with a 6,7-dimethoxy substitution pattern exhibited better inhibitory effects against EGFR and VEGFR-2 compared to analogs with a dioxolane ring. nih.gov
The following interactive table summarizes the cytotoxic activity of some chroman-2-one derivatives, illustrating the impact of substituent modifications.
| Compound | Substituent at C2 | Substituent at C3 | Cell Line | IC50 (µM) |
| Derivative A | Phenyl | H | HL-60 | >50 |
| Derivative B | H | Benzylidene | NALM-6 | 25 |
| Derivative C | Phenyl | Spiropyrazoline | WM-115 | 15 |
| Derivative D | H | 4-Chlorobenzylidene | COLO-205 | 10 |
This data is illustrative and compiled from studies on related chromanone structures to demonstrate the principles of SAR.
Conformational Analysis and Bioactivity Implications
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. researchgate.netdntb.gov.ua Conformational analysis investigates the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds. dntb.gov.ua The specific conformation that a molecule adopts when it interacts with a biological target is known as its bioactive conformation. researchgate.net
For chroman-2-one derivatives, the dihydropyran ring is a key structural feature whose conformation can influence biological activity. Analysis of related chroman structures reveals that this ring typically adopts conformations such as the half-chair or envelope forms. The specific geometry is influenced by the nature and position of substituents on the ring system.
Conformational studies on semirigid analogs of sympathomimetic catecholamines, including isochroman (B46142) derivatives, have demonstrated that the spatial relationship of key functional groups (aryl moiety, amine nitrogen, and benzylic ethereal oxygen) is crucial for their adrenergic activity. nih.gov These studies, utilizing 1H NMR spectrometry and theoretical calculations, have helped to define the pharmacophoric conformation required for receptor activation. nih.gov
While specific conformational analysis data for this compound is not extensively documented in the reviewed literature, it is understood that the molecule's flexibility allows it to adopt various conformations. The identification of the lowest energy conformations and, more importantly, the bioactive conformation, is essential for understanding its interaction with molecular targets. researchgate.netdntb.gov.ua The reorganization of a ligand's conformation upon binding to a protein can have energetic costs, but these can be offset by favorable binding interactions. researchgate.net
The following table illustrates the typical conformational states of the dihydropyran ring in chroman derivatives.
| Conformation | Key Dihedral Angles | Relative Energy |
| Half-Chair | C2-C3-C4-C4a ≈ 45° | Low |
| Envelope | One atom out of plane | Variable |
| Twist-Boat | C2-C3 & C4a-O1 twisted | Higher |
This table represents generalized conformational possibilities for the chroman ring system based on theoretical and experimental studies of related compounds.
Pharmacophore Modeling and Ligand Design
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdovepress.com A pharmacophore model serves as a 3D template for designing new ligands with potentially improved activity and selectivity. ijper.orgdergipark.org.tr
A pharmacophore model for this compound and its analogs would typically include features such as hydrogen bond acceptors (e.g., the carbonyl oxygen and the methoxy oxygen), hydrogen bond donors (if applicable in derivatives), hydrophobic regions (the aromatic ring), and aromatic ring centers. researchgate.net For example, a pharmacophore model developed for SARS-CoV-2 Mpro inhibitors based on chromen-2-one scaffolds included two aromatic hydrophobic centers and one hydrogen-bond acceptor/metal ligature center. rsc.org
The process of ligand-based pharmacophore modeling involves aligning a set of active molecules and extracting their common chemical features. researchgate.net Structure-based pharmacophore models, on the other hand, are derived from the known 3D structure of a ligand-receptor complex, identifying the key interaction points in the binding site. semanticscholar.org For instance, a structure-based 3-D pharmacophore model for novel anticoagulants based on a chroman-2,4-dione scaffold confirmed that crucial interactions for activity included hydrogen bond acceptor and hydrophobic aromatic features. nih.gov
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features (virtual screening). ijper.orgresearchgate.net This approach has been successfully used to identify new inhibitors for various targets. For example, a combined ligand- and structure-based pharmacophore model was used to screen databases and identify a potent 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one as a potential anticancer agent. semanticscholar.org
The table below outlines the key features that would likely be considered in a pharmacophore model for this compound derivatives.
| Pharmacophoric Feature | Potential Corresponding Group in this compound |
| Hydrogen Bond Acceptor | Carbonyl oxygen, Methoxy oxygen |
| Aromatic Ring | Benzene (B151609) ring of the chroman core |
| Hydrophobic Region | The entire scaffold, particularly the aromatic part |
This systematic approach of SAR, conformational analysis, and pharmacophore modeling provides a robust framework for the rational design and optimization of this compound derivatives as potential therapeutic agents.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6-methoxychroman-2-one and its derivatives, molecular docking studies have been instrumental in elucidating potential mechanisms of action and identifying putative biological targets.
One study identified this compound as the most abundant compound (27.64%) in an ethanolic extract of Acehnese lime peels. hefjournal.org The compounds from this extract were then subjected to molecular docking analysis to evaluate their inhibitory potential against Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) and 3-hydroxy-3-methylglutaryl-coenzyme-A (HMG-CoA) reductase, two key enzymes in cholesterol metabolism. hefjournal.orghefjournal.org While pterin-6-carboxylic acid showed the highest binding affinity for the PCSK9 receptor, another active compound from the extract demonstrated the best binding to HMG-CoA reductase. hefjournal.org
In a separate investigation, a series of amide-chroman derivatives were synthesized, including derivatives of 6-methoxychroman (B3132562). Specifically, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide was identified as a potent and isoform-selective ROCK2 inhibitor. researchgate.net Molecular docking of this derivative indicated that hydrophobic interactions were crucial for its high potency and selectivity against ROCK2 over ROCK1. researchgate.net
Another related compound, 2-(4-Fluorophenyl)-6-methoxychroman-4-one, has also been the subject of molecular docking studies to understand its interaction with various biological targets. These computational predictions of binding affinity and interaction modes are vital for guiding the design of new therapeutic agents.
| Compound/Derivative | Target Protein(s) | Key Findings from Docking | Reference |
|---|---|---|---|
| Compounds from Acehnese lime peel extract (containing 27.64% this compound) | PCSK9, HMG-CoA Reductase | Identified potential inhibitors for key enzymes in cholesterol metabolism. | hefjournal.org |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK1, ROCK2 | Hydrophobic interactions are key for high potency and isoform selectivity for ROCK2. | researchgate.net |
| 2-(4-Fluorophenyl)-6-methoxychroman-4-one | Various biological targets | Provides insights into binding affinities and interaction modes to guide drug design. |
Molecular Dynamics Simulations in Ligand-Target Systems
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. This technique allows for the observation of how a ligand, such as a derivative of this compound, interacts with its target protein over time, providing a more dynamic picture of the binding stability and conformational changes.
In the study of the selective ROCK2 inhibitor, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, the binding free energies were predicted using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. researchgate.net This approach, which is often coupled with MD simulations, showed good agreement with the experimental biological activities. The analysis of individual energy terms suggested that the residue Lys121 in ROCK2 is a key residue for the observed isoform selectivity. researchgate.net
While direct MD simulation studies on this compound itself are not widely reported, the application of such methods to its derivatives highlights the power of this technique in understanding the nuanced interactions that govern ligand-target recognition and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for understanding which structural features are important for activity.
A study focused on the detoxification of scopoletin (B1681571) (7-hydroxy-6-methoxychromen-2-one), a compound structurally similar to this compound, and 30 other coumarin (B35378) derivatives utilized three-dimensional QSAR (3D-QSAR) analysis. nih.gov This study aimed to understand the relationship between the structure of these compounds and their inhibitory activity against the plasma membrane Ca2+-ATPase 1 (PMCA1) in Tetranychus cinnabarinus. The 3D-QSAR models provided insights into the structural requirements for potent inhibitory activity, which can guide the design of more effective acaricides. nih.gov
| Compound Studied | Biological Activity Investigated | Key Findings from QSAR | Reference |
|---|---|---|---|
| Scopoletin (7-hydroxy-6-methoxychromen-2-one) and 30 other coumarin derivatives | Inhibitory activity against Tetranychus cinnabarinus PMCA1 | Elucidated the structural features important for inhibitory activity, aiding in the design of new acaricides. | nih.gov |
In Silico Screening and Prediction of Biological Activity
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.
As previously mentioned, an investigation into the ethanolic extract of Acehnese lime peels, which contains a high concentration of this compound, utilized in silico methods to predict the biological activities of its constituent compounds. hefjournal.orghefjournal.org This approach allowed for the assessment of the extract's potential as an anti-hypercholesterolemia agent by identifying compounds that could inhibit PCSK9 and HMG-CoA reductase. hefjournal.orghefjournal.org Such in silico predictions are valuable for prioritizing natural products for further pharmacological testing.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Isolation and Purity Assessment
Chromatography is fundamental to separating 6-methoxychroman-2-one from other components and assessing its purity. The choice of technique depends on the sample matrix and the analytical objective, ranging from identification in natural extracts to rigorous purity testing of synthesized standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating and identifying volatile and semi-volatile compounds. In the context of this compound, GC separates the compound from other volatile components in a mixture based on its boiling point and affinity for the stationary phase within the GC column. shimadzu.com As the compound elutes from the column, it enters the mass spectrometer, which ionizes it and fragments the resulting ion. The mass-to-charge ratio of these fragments creates a unique mass spectrum that serves as a molecular "fingerprint," allowing for definitive identification. etamu.edumanupatra.in
Research has demonstrated the utility of GC-MS in identifying this compound in natural product extracts. For instance, it was identified as the most abundant compound in an ethanolic extract of Acehnese lime (Citrus aurantifolia) peels. The technique can also provide quantitative data based on the peak area in the chromatogram.
Table 1: Identification of this compound in Natural Extracts by GC-MS
| Source Material | Type of Extract | Relative Abundance of this compound (%) |
|---|---|---|
| Acehnese Lime (Citrus aurantifolia) Peel | Ethanolic | 27.64 |
This table summarizes findings from different studies where GC-MS was used to identify and quantify this compound in plant extracts.
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (178.18 g/mol ).
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. moravek.com It separates components in a liquid sample by passing them through a column packed with a stationary phase. moravek.com HPLC is particularly advantageous for non-volatile or thermally sensitive compounds and is widely used to quantify impurities. moravek.com
The purity of this compound can be determined with high accuracy using HPLC, often coupled with a Diode Array Detector (DAD) or a universal detector like a Charged Aerosol Detector (CAD). wiley.comchromatographyonline.com Purity levels of ≥99% have been reported using a C18 column with a mobile phase consisting of a methanol (B129727) and water mixture. Chiral HPLC methods have also been developed to separate the enantiomers of this compound, which is critical as different enantiomers can exhibit distinct biological activities.
Table 2: Chiral HPLC Method for this compound Enantiomers
| Parameter | Value |
|---|---|
| Column | Chiralpak OJ-H (4.6 mm x 25 cm) |
| Mobile Phase | Hexane/Isopropanol (98.5/1.5) |
| Flow Rate | 0.3 mL/min |
| Detection Wavelength | 220 nm |
| Retention Time (Major Enantiomer) | 45.1 min |
| Retention Time (Minor Enantiomer) | 49.6 min |
This table outlines the specific conditions for the chiral separation of this compound enantiomers as reported in the literature.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. acs.org This technique is noted for its high efficiency, speed, and reduced environmental impact due to lower solvent consumption. researchgate.net SFC is well-suited for the analysis and purification of a wide range of compounds, including coumarin (B35378) derivatives. mdpi.com
While specific applications of SFC for the direct analysis of this compound are not extensively documented, the technique's utility for similar compounds is well-established. Studies on other coumarins demonstrate that SFC can achieve fast and effective separations, often superior to HPLC, particularly for complex mixtures or for isolating specific compounds. mdpi.compucrs.br The solubility of coumarin derivatives in supercritical CO₂ is a key parameter, and it can be modulated by adding polar modifiers like ethanol (B145695) to the mobile phase. acs.orgresearchgate.net Given its structure, this compound would be a suitable candidate for SFC analysis, likely on achiral or chiral stationary phases, depending on the analytical goal.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. It provides information on the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon (¹³C).
For this compound, ¹H NMR spectroscopy reveals the number of different types of protons, their connectivity, and their spatial relationships. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton.
Table 3: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (H7, H8) & H5 | 6.81–6.65 | m (multiplet) | - |
| Aromatic (H9) | 6.96 | d (triplet) | 8.78 |
| -OCH₃ | 3.87 | s (singlet) | - |
| -CH₂- (C4) | 3.10–2.89 | m (multiplet) | - |
Data compiled from studies using 300 MHz and 400 MHz NMR in CDCl₃ solvent. The specific assignments can be confirmed with 2D NMR techniques.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.com The IR spectrum of this compound displays characteristic absorption bands corresponding to its key structural features.
The most prominent peak is typically the stretching vibration of the carbonyl (C=O) group in the lactone ring. specac.com Other important absorptions include those from C-H bonds in the aromatic ring and aliphatic chain, as well as the C-O stretches associated with the ether and ester functionalities. docbrown.info
Table 4: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Lactone) | Stretch | ~1715 |
| Aromatic C-H | Stretch | ~3030-3100 |
| Aliphatic C-H | Stretch | ~2850-2960 |
| C-O (Ether/Ester) | Stretch | ~1060-1150 |
This table presents typical wavenumber ranges for the functional groups found in this compound. Specific values can vary slightly based on the sample preparation method.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique indispensable for the molecular weight determination and structural elucidation of this compound. It provides high sensitivity and specificity, making it suitable for identifying the compound in complex mixtures, such as natural product extracts. hefjournal.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) are commonly employed. hefjournal.orgrsc.org
In MS analysis, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. For this compound, with a molecular weight of approximately 178.18 g/mol , the molecular ion peak [M]⁺ would be observed at m/z 178. cymitquimica.com In techniques like ESI, a protonated molecule [M+H]⁺ is often detected, which would appear at m/z 179. nih.gov
The fragmentation pattern is crucial for confirming the structure. While specific fragmentation data for this compound is not detailed in the provided literature, the fragmentation of related chromanone structures involves characteristic losses. The study of these patterns helps in distinguishing isomers and related structures. High-resolution mass spectrometry can provide the exact elemental composition of the parent molecule and its fragments, further confirming its identity. rsc.org For instance, HRMS-ESI analysis of related chromanone derivatives has been used to confirm their calculated molecular formulas with high accuracy. rsc.org
Quantitative analysis can be performed using MS, particularly with techniques like tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, which offers excellent selectivity and sensitivity for quantifying target compounds in complex matrices. shimadzu.com
Other Biophysical and Analytical Techniques
X-ray Diffraction (XRD)
While specific crystallographic data for this compound is not available in the reviewed sources, the analysis of structurally similar chromanone derivatives demonstrates the utility of this technique. Data from related compounds reveals common structural features of the chromanone core. For example, the six-membered heterocyclic ring in the chromanone moiety often adopts a half-chair or envelope conformation. iucr.orgiucr.org
The table below presents crystallographic data for two related chromanone compounds, illustrating the type of detailed structural information obtained from a single-crystal XRD analysis. iucr.orgiucr.org This data is essential for unambiguously confirming the compound's structure and stereochemistry.
Table 1: Crystallographic Data for Related Chromanone Derivatives
| Parameter | 2-(4-Chlorophenyl)-6-methoxychroman-4-one iucr.org | 3-Benzylidene-6-methoxychroman-4-one iucr.org |
|---|---|---|
| Molecular Formula | C₁₆H₁₃ClO₃ | C₁₇H₁₄O₃ |
| Molecular Weight | 288.71 g/mol | 266.28 g/mol |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 5.0188 | 7.2678 |
| b (Å) | 12.0138 | 8.3151 |
| c (Å) | 12.3708 | 11.7999 |
| α (°) | 108.035 | 95.964 |
| β (°) | 98.379 | 103.828 |
| γ (°) | 91.820 | 104.042 |
| Volume (ų) | 699.33 | 661.74 |
| Z | 2 | 2 |
Thermal Analysis (TGA, DSC)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the thermal properties and stability of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a compound. For example, TGA of a related compound, 8-Bromochroman-3-amine HCl, showed that it was stable up to 200°C, indicating its suitability for long-term storage. vulcanchem.com Such information is vital for defining storage and handling conditions.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions. This data provides insights into the purity and polymorphic form of the compound. For this compound, which is a solid at room temperature, DSC would be used to determine its melting point and enthalpy of fusion. sigmaaldrich.comsigmaaldrich.com
The boiling point of this compound has been reported to be 319°C at 760 mmHg, which is a key parameter determined through thermal analysis. sigmaaldrich.com
Table 2: Thermal Properties of this compound and a Related Derivative
| Compound | Property | Value | Source |
|---|---|---|---|
| This compound | Physical Form | Solid | sigmaaldrich.com |
| Boiling Point | 319°C (at 760 mmHg) | sigmaaldrich.com |
| 8-Bromochroman-3-amine HCl | Decomposition Temperature | > 200°C | vulcanchem.com |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-Chlorophenyl)-6-methoxychroman-4-one |
| 3-Amino-6-methoxychroman-4-one |
| 3-Benzylidene-6-methoxychroman-4-one |
| 6-Methoxychromone |
| 8-Bromochroman-3-amine hydrochloride |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Methoxychroman-2-one, and how can reaction yields be systematically improved?
- Methodological Answer : Begin with Claisen condensation of methyl acetoacetate with substituted phenols under acidic conditions, followed by cyclization via microwave-assisted or reflux methods. Monitor reaction progress using TLC and HPLC. To optimize yields, vary solvent polarity (e.g., toluene vs. DMF), catalyst type (e.g., p-TsOH vs. H₂SO₄), and temperature gradients. Characterize intermediates via FTIR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (methoxy singlet at δ ~3.8 ppm). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can spectroscopic techniques distinguish this compound from structurally similar chromanones?
- Methodological Answer : Use a combination of ¹³C NMR and DEPT-135 to resolve quaternary carbons. Compare chemical shifts for the lactone carbonyl (δ ~165–170 ppm) and methoxy group (δ ~55 ppm). For unambiguous identification, employ 2D NMR (HSQC, HMBC) to map coupling between the methoxy proton and C-5. X-ray crystallography can resolve stereochemical ambiguities by confirming dihedral angles and ring puckering parameters .
Q. What purification strategies are most effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water, 60:40). For scale-up, consider fractional crystallization in ethanol/water (4:1). Validate purity via GC-MS (m/z 178 [M⁺]) and differential scanning calorimetry (sharp melting endotherm at ~120–125°C). Ensure residual solvents comply with ICH guidelines using headspace GC .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported bond lengths and angles for this compound?
- Methodological Answer : Refine single-crystal XRD data using SHELXL with anisotropic displacement parameters. Compare experimental bond lengths (e.g., C6-O7) against DFT-optimized geometries (B3LYP/6-311++G(d,p)). Analyze thermal ellipsoids to identify dynamic disorder. Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions influencing packing .
Q. What statistical approaches are suitable for reconciling contradictory biological activity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Apply multivariate regression to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioactivity. Use principal component analysis (PCA) to identify outliers in datasets. For dose-response inconsistencies, employ Hill slope modeling or Bayesian hierarchical models to account for inter-lab variability .
Q. How can computational methods predict regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : Perform Fukui function analysis (Gaussian 16) to map nucleophilic (f⁻) and electrophilic (f⁺) sites. Validate with NBO charges at the B3LYP/def2-TZVP level. Simulate reaction pathways via transition state optimization (IRC) using solvation models (SMD). Compare activation energies for competing pathways (e.g., C-5 vs. C-7 substitution) .
Q. What experimental protocols ensure reproducibility in kinetic studies of this compound’s acid-catalyzed ring-opening?
- Methodological Answer : Standardize reaction conditions (0.1 M HCl, 25°C) and monitor via in-situ UV-Vis (λ = 260 nm). Use pseudo-first-order kinetics with excess acid. Validate rate constants via Eyring plots (ΔH‡, ΔS‡). Address solvent isotope effects by repeating in D₂O and comparing kH/kD ratios .
Methodological Notes
- Data Validation : Always cross-reference spectral data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
- Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) per COSMOS-E guidelines for systematic reviews .
- Ethical Reporting : Disclose conflicts of interest and raw data accessibility per PCORI standards .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
